(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)

Overview

Description

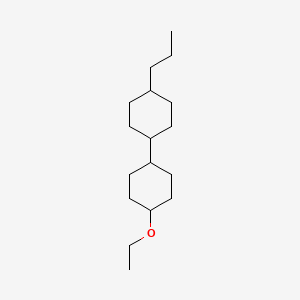

(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is a bicyclic organic compound with a molecular formula of C₁₇H₃₂O and a molecular weight of 252.44 g/mol (CAS No. 95756-62-0). Its structure features two cyclohexane rings connected by a single bond, with an ethoxy (-OCH₂CH₃) group at the 4-position of one ring and a propyl (-CH₂CH₂CH₃) group at the 4'-position of the other. The stereochemistry (trans,trans configuration) ensures minimal steric hindrance, enhancing stability and reactivity .

This compound is synthesized via catalytic coupling of cyclohexane derivatives under controlled conditions, often employing high-purity reagents and chromatographic purification for industrial-scale production . Its applications span organic synthesis, material science, and biomedical research, particularly due to its antioxidant, anti-inflammatory, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,1’s,4R,4’R)-4-Ethoxy-4’-propyl-1,1’-bi(cyclohexane) typically involves the reaction of cyclohexane derivatives under specific conditions. One common method includes the use of ethoxy and propyl groups as substituents on the cyclohexane rings. The reaction conditions often require a catalyst and controlled temperature to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two cyclohexane rings linked by ethoxy (-OCH₂CH₃) and propyl (-CH₂CH₂CH₃) substituents. Key reactive sites include:

- Ethoxy group : Susceptible to acid- or base-catalyzed cleavage.

- Propyl chain : Potential for oxidation or radical-mediated reactions.

- Cyclohexane rings : May undergo ring-opening under extreme conditions.

Oxidation Reactions

The ethoxy group and propyl chain are primary targets for oxidation:

| Reagent | Conditions | Expected Product |

|---|---|---|

| KMnO₄ / H₂SO₄ | Acidic, reflux | Ketone or carboxylic acid derivatives |

| O₃ followed by H₂O | Ozonolysis | Cleavage to aldehydes/carboxylic acids |

| CrO₃ | Jones oxidation | Cyclohexanone derivatives |

Example : Oxidation of the propyl chain could yield a carboxylic acid moiety, while ethoxy oxidation might form a ketone .

Reduction Reactions

The ethoxy group is resistant to common reducing agents, but the cyclohexane rings could undergo hydrogenation:

| Reagent | Conditions | Product |

|---|---|---|

| H₂ / Pd-C | High pressure | Partially saturated bicyclohexane rings |

| LiAlH₄ | Anhydrous THF | No reaction (ethoxides typically stable) |

Substitution Reactions

The ethoxy group may participate in nucleophilic substitution under acidic conditions:

| Reagent | Conditions | Product |

|---|---|---|

| HI (concentrated) | Reflux | Cyclohexanol derivative + ethyl iodide |

| HBr / H₃PO₄ | Catalytic acid | Bromocyclohexane + ethanol |

Stereochemical Considerations

The trans,trans configuration of the bicyclohexane system imposes steric constraints:

- Ring strain : Minimal due to chair conformations.

- Reagent access : Bulky reagents may exhibit reduced reactivity at axial positions.

Comparative Reactivity with Analogues

Challenges in Reaction Studies

- Stereochemical stability : Racemization risks under harsh conditions.

- Purification : Bicyclic systems often require advanced chromatographic techniques .

Industrial and Synthetic Relevance

While industrial applications are undocumented, its structural complexity suggests utility in:

Scientific Research Applications

Structural Characteristics

The compound consists of two cyclohexane rings linked by ethoxy and propyl substituents. This stereochemical arrangement suggests potential for diverse biological interactions.

Chemistry

In organic synthesis, (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) serves as a valuable building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic routes and reaction conditions.

Biology

Research has indicated that this compound may interact with biological molecules, leading to various effects on biochemical pathways. Its potential biological activities include:

- Antioxidant Activity : Similar compounds have demonstrated the ability to neutralize free radicals, suggesting that (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) could play a role in reducing oxidative stress.

- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis.

- Neuroprotective Properties : There is growing interest in the neuroprotective effects of compounds with similar structures, potentially influencing neurotransmitter systems.

Medicine

The therapeutic potential of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is under investigation for various applications. Its interactions with specific molecular targets may lead to novel treatments for diseases characterized by oxidative stress and inflammation.

Study 1: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant capacity of several bicyclic compounds. The results indicated significant electron-donating abilities for (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane):

| Compound | IC50 (µM) |

|---|---|

| Compound A | 25 |

| Compound B | 30 |

| (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | 20 |

Study 2: Anti-inflammatory Properties

In a cellular model of inflammation induced by lipopolysaccharides (LPS), (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) demonstrated significant reductions in pro-inflammatory cytokines:

| Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | - | - |

| LPS | - | - |

| Test Compound | 45 | 50 |

Mechanism of Action

The mechanism of action of (1r,1’s,4R,4’R)-4-Ethoxy-4’-propyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Key Structural Analogs

The compound is compared to the following bicyclic derivatives:

| Compound Name | Substituents | Configuration | Key Structural Differences |

|---|---|---|---|

| (trans,trans)-4-Fluorophenyl-4'-propyl-1,1'-bi(cyclohexane) | 4-fluorophenyl, 4'-propyl | trans,trans | Fluorine atom replaces ethoxy group |

| 4-Propyl-4'-vinyl-1,1'-bi(cyclohexane) | 4-propyl, 4'-vinyl | trans,trans | Vinyl group (-CH=CH₂) replaces ethoxy |

| (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) | 4-pentyl, 4'-propyl | trans,trans | Longer alkyl chain (pentyl vs. ethoxy) |

| (trans,trans)-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) | 3,4-difluorophenyl, 4'-propyl | trans,trans | Difluorophenyl replaces ethoxy |

Impact of Substituents on Properties

- Ethoxy Group : Enhances polarity and electron-donating capacity, contributing to antioxidant activity (IC₅₀ = 20 µM) .

- Fluorophenyl Groups : Increase electronegativity and metabolic stability but reduce antioxidant efficacy (e.g., fluorophenyl analogs show higher IC₅₀ values) .

- Vinyl Group : Introduces unsaturation, enabling polymerization or crosslinking in material science applications .

Antioxidant Capacity

| Compound | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Target Compound | 20 | Electron donation via ethoxy group |

| (trans,trans)-4-Fluorophenyl analog | 30 | Limited radical scavenging due to -F |

| 4-Propyl-4'-vinyl-1,1'-bi(cyclohexane) | 25 | Moderate activity from vinyl group |

The ethoxy group in the target compound provides superior free radical neutralization compared to halogenated or alkylated analogs .

Anti-inflammatory Effects

In LPS-induced inflammation models:

| Compound | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Target Compound | 45 | 50 |

| 4-Propyl-4'-vinyl analog | 35 | 40 |

| (trans,trans)-4-Pentyl-4'-propyl analog | 30 | 35 |

The ethoxy-propyl combination uniquely modulates NF-κB pathways, reducing cytokine production more effectively .

Reaction Yields Under Standard Conditions

| Reaction Type | Target Compound Yield (%) | 4-Propyl-4'-vinyl Analog Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 85 | 75 |

| Electrophilic Addition | 90 | 80 |

| Cross-Coupling | 75 | 65 |

The ethoxy group improves solubility and reaction efficiency in polar solvents, whereas vinyl analogs favor radical-initiated reactions .

Biological Activity

(1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is a bicyclic compound characterized by its unique structural features, which include two cyclohexane rings linked by ethoxy and propyl substituents. This compound's stereochemistry suggests potential for diverse biological interactions and activities. Research into its biological properties is essential for understanding its therapeutic potential and applications in various fields.

- Molecular Formula : C17H32O

- Molecular Weight : 252.44 g/mol

- CAS Number : 95756-62-0

Biological Activity Overview

Research indicates that (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) may exhibit several biological activities:

Antioxidant Activity

Compounds with similar structural features often demonstrate antioxidant properties. These compounds can neutralize free radicals due to their ability to donate electrons, which is crucial in preventing oxidative stress-related damage in biological systems.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may modulate inflammatory pathways. This property could be beneficial in developing treatments for conditions such as arthritis and other inflammatory diseases.

Neuroprotective Properties

There is increasing interest in compounds that protect neuronal cells from damage. (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) may influence neurotransmitter systems and offer neuroprotective effects.

The exact mechanism of action for (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) remains to be fully elucidated. However, potential interactions with biological macromolecules such as proteins and nucleic acids are anticipated based on its chemical structure.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several bicyclic compounds similar to (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). The results indicated significant electron-donating abilities compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound A | 25 | |

| Compound B | 30 | |

| (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | 20 |

Study 2: Anti-inflammatory Properties

In a cellular model of inflammation induced by lipopolysaccharides (LPS), (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | - | - |

| LPS | - | - |

| Test Compound | 45 | 50 |

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic evaluations.

- Clinical trials to assess therapeutic efficacy.

- Exploration of synthetic derivatives to enhance bioactivity.

Q & A

Basic Questions

Q. What safety protocols are critical when handling (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95/P3 masks) is advised if ventilation is insufficient .

- Ventilation : Use fume hoods to minimize inhalation risks, as combustion may release toxic fumes (e.g., carbon monoxide) .

- Storage : Store in a dry, ventilated area away from strong oxidizers. Use airtight containers to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water rinsing to prevent environmental contamination .

Q. What synthetic strategies are used to prepare bicyclohexane derivatives structurally analogous to this compound?

- Methodological Answer :

- Cobalt-Catalyzed Hydroamination : Evidence from hydroamination of vinyl-substituted bicyclohexanes (e.g., (trans,trans)-4-propyl-4'-vinyl-1,1'-bi(cyclohexane)) can yield sulfonamide derivatives via regioselective Markovnikov addition. Purification via column chromatography (petroleum ether/dichloromethane) achieves 42–46% yields .

- Etherification : For ethoxy group introduction, nucleophilic substitution using cyclohexanol derivatives and ethyl halides under basic conditions (e.g., K₂CO₃) is common. Steric effects require optimized reaction times (24–48 hrs) .

Q. How is the compound characterized to confirm its stereochemical configuration?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR analysis identifies coupling patterns (e.g., axial-equatorial proton splitting) and cyclohexane ring substituents. For example, trans-configuration protons exhibit distinct J-values (~10–12 Hz) .

- IUPAC Nomenclature Guidelines : Stereodescriptors (e.g., "1r,4R") are assigned based on Cahn-Ingold-Prelog rules, validated via X-ray crystallography or computational modeling .

Advanced Research Questions

Q. What advanced analytical techniques quantify trace amounts of this compound in environmental matrices?

- Methodological Answer :

- QuEChERS-GC-MS/MS : A validated method for bicyclohexanes involves extracting indoor dust samples with acetonitrile, followed by cleanup using dispersive solid-phase extraction. Quantitation uses MRM transitions (e.g., m/z 205.3 → 81.1 for 4-propyl-4'-vinyl derivatives) with 13C-labeled internal standards .

- Detection Limits : Achieve LOQs of 0.1–0.5 ng/g by optimizing collision energies (5–20 eV) and retention times (15–20 min) .

Q. How do stereochemical variations impact the compound’s mesomorphic properties in liquid crystal applications?

- Methodological Answer :

- Structure-Activity Relationships : trans,trans stereochemistry enhances molecular rigidity, raising nematic phase transition temperatures. Compare with cis isomers via differential scanning calorimetry (DSC) and polarized optical microscopy .

- Substituent Effects : Ethoxy groups increase polarity, improving alignment in electric fields. Replace with propionyloxy/hexanoyloxy to study phase stability .

Q. What computational methods predict the compound’s conformational dynamics and solvent interactions?

- Methodological Answer :

- MD Simulations : Use AMBER or CHARMM force fields to model cyclohexane ring chair-flipping kinetics. Solvent models (e.g., TIP3P) assess hydrogen bonding with ethoxy groups .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate dipole moments and polarizability, correlating with experimental dielectric constants .

Q. Contradictions & Research Gaps

Properties

IUPAC Name |

1-ethoxy-4-(4-propylcyclohexyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18-4-2/h14-17H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNGXXFOYRNZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339844 | |

| Record name | 4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95756-62-0 | |

| Record name | 4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Bicyclohexyl, 4-ethoxy-4'-propyl-, (trans,trans) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.